molecular formula C18H17N3O2 B11124904 2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11124904
M. Wt: 307.3 g/mol
InChI Key: VVCBOTGNXDLYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines isoquinoline and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoquinoline intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond between the isoquinoline and pyridine moieties. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Uniqueness : The combination of isoquinoline and pyridine moieties in a single molecule provides unique chemical properties and potential biological activities.
  • Functional Uniqueness : The presence of both carbonyl and amide functional groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-methyl-1-oxo-N-(2-pyridin-2-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-21-12-16(14-7-2-3-8-15(14)18(21)23)17(22)20-11-9-13-6-4-5-10-19-13/h2-8,10,12H,9,11H2,1H3,(H,20,22)

InChI Key

VVCBOTGNXDLYCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.